

GC-MS Analysis of Gamma-Caprolactone in Biological Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *gamma-Caprolactone*

Cat. No.: *B1214175*

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Introduction

Gamma-Caprolactone (γ -Caprolactone), also known as γ -hexalactone, is a six-carbon lactone naturally present in various fruits and is also found as an endogenous metabolite in biological fluids such as human blood and urine. Its presence and concentration in biological matrices are of interest in fields ranging from metabolic research to food science and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of γ -Caprolactone in complex biological samples. This document provides detailed application notes and protocols for the extraction and analysis of γ -Caprolactone from biological samples using GC-MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of γ -Caprolactone and a closely related compound, γ -Butyrolactone (GBL), which can be used as a reference.

Table 1: GC-MS Parameters and Quantitative Data for Lactone Analysis

Parameter	γ -Caprolactone	γ -Butyrolactone (GBL)	Reference
Molecular Weight	114.14 g/mol	86.09 g/mol	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	C ₄ H ₆ O ₂	[1]
Retention Time (RT)	~12.210 min	Not specified in this context	[2]
Quantitation Ions (m/z)	84, 114	Not specified in this context	[2]
Linear Range	Method dependent	0.34 - 500 μ g/mL	[3]
Limit of Detection (LOD)	Method dependent	0.34 μ g/mL	[3]
Limit of Quantification (LOQ)	Method dependent	0.798 μ g/mL	[3]

Note: The retention time for γ -Caprolactone is based on a pyrolysis-GC/MS method and may vary depending on the specific GC column and temperature program used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of γ -Caprolactone from Plasma or Urine

This protocol is adapted from methods for the extraction of similar small lactones from biological fluids.

Materials:

- Plasma or urine sample
- Internal Standard (IS) solution (e.g., deuterated γ -Caprolactone or a related lactone not present in the sample)
- Dichloromethane (CH₂Cl₂) or Ethyl Acetate

- Anhydrous sodium sulfate
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen stream)
- GC vials

Procedure:

- To 100 μL of plasma or urine in a centrifuge tube, add a known amount of the internal standard.
- Add 500 μL of dichloromethane or ethyl acetate.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
- Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 50 μL is reached.
- Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of γ -Caprolactone. Optimization may be required based on the specific instrument and column used.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Autosampler

GC Conditions:

- Column: HP-1 (polydimethylsiloxane), 25 m x 0.20 mm I.D., 0.33 μ m film thickness (or equivalent)[3]
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[3]
- Inlet Temperature: 250°C[3]
- Injection Volume: 1 μ L
- Injection Mode: Split (e.g., 20:1)[3]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 0.6 minutes[3]
 - Ramp at 15°C/min to 300°C[3]
 - Hold at 300°C for a sufficient time to elute all compounds of interest.

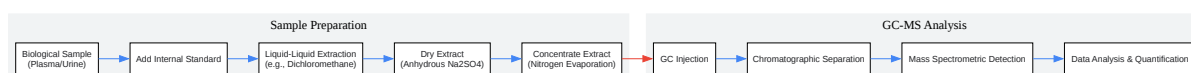
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Transfer Line Temperature: 280°C
- Acquisition Mode: Selective Ion Monitoring (SIM) or Full Scan
 - SIM Ions for γ -Caprolactone: m/z 84, 114 (based on pyrolysis data)[2]
 - Full Scan Range: m/z 40-200

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of γ -Caprolactone from biological samples.

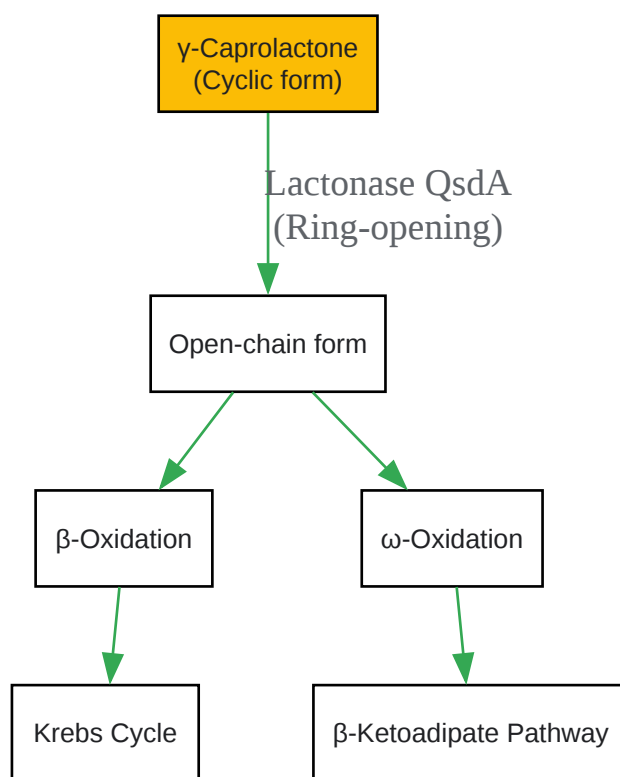


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GC-MS Analysis Workflow for γ -Caprolactone.

Catabolic Pathway of γ -Caprolactone in *Rhodococcus erythropolis*

While a specific signaling pathway in humans involving γ -Caprolactone is not well-documented in the provided search results, a catabolic pathway has been described in the bacterium *Rhodococcus erythropolis*. This pathway involves the opening of the lactone ring, followed by oxidation steps.[4]



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Catabolic Pathway of γ -Caprolactone.

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